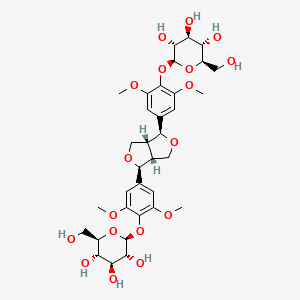
Liriodendrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 21603207 is a natural product found in Globularia alypum, Liriodendron tulipifera, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Liriodendrin has shown potential in treating myocardial infarction (MI) in rats. It protects myocardial cells by inhibiting the release of inflammatory factors, activation of the NF-κB pathway, and apoptosis (Li et al., 2022).
Gastrointestinal Health
Studies have demonstrated the effectiveness of liriodendrin in treating gastric injury. It increases the level of protective prostaglandin E2 (PGE2) and inhibits Helicobacter pylori colonization, a known cause of chronic gastritis, gastric ulcer, and cancer (Sohn et al., 2015).
Anti-inflammatory and Antinociceptive Effects
Liriodendrin isolated from Acanthopanax senticosus has shown significant anti-inflammatory and antinociceptive activities in vivo. It effectively inhibits LPS-induced production of pro-inflammatory cytokines in macrophages (Jung et al., 2003).
Treatment of Ulcerative Colitis
Liriodendrin has been identified as a potential therapeutic agent for ulcerative colitis. It suppresses inflammatory damage in the colon, possibly due to its transformation to syringaresinol in vivo (Zhang et al., 2017).
Acute Lung Injury
Liriodendrin shows promise in treating sepsis-induced acute lung injury. It reduces inflammatory mediator levels and pathologic changes in lung tissues, potentially through the suppression of NF-kB activation and VEGF expression (Yang et al., 2016).
Hypertension Management
Investigations suggest that liriodendrin may be effective in treating hypertension by blocking calcium channels, enhancing nitric oxide release, and reducing oxidative stress (Tajanpure et al., 2021).
Radiation Enteritis Treatment
Liriodendrin could potentially treat radiation enteritis by reducing inflammation and apoptosis in the intestinal tract. It inhibits the sphingolipid pathway, thereby reducing histological damage to the intestinal tract (Li et al., 2022).
Antiarrhythmic Potential
Liriodendrin from Pittosporum brevicalyx has shown antiarrhythmic effects, potentially as a suppressor of CaCl2-induced arrhythmias (Feng et al., 2010).
Pain Management in Endometriosis
Liriodendrin alleviates sciatic endometriosis-associated pain in rats, possibly by suppressing the inflammatory response and regulating the signaling pathway of PI3K/Akt/mTOR (Gong et al., 2021).
Liver Ischemia/Reperfusion Injury
In a study, Liriodendrin showed protective effects against liver ischemia/reperfusion injury in mice, reducing oxidative stress, inflammation, and modulation of the NF-ĸB/TLR-4 pathway (Yu & Cheng, 2022).
Eigenschaften
Produktname |
Liriodendrin |
|---|---|
Molekularformel |
C34H46O18 |
Molekulargewicht |
742.7 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1 |
InChI-Schlüssel |
FFDULTAFAQRACT-XKBSQSBASA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC |
Synonyme |
liriodendrin liriodendrin, (1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer liriodendrin, 1R-(1alpha,3abeta,4beta,6aalpha)-isomer liriodendrin, 1S-(1alpha,3aalpha,4alpha,6abeta)-isomer liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



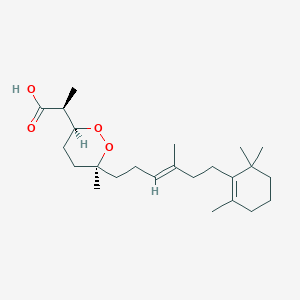
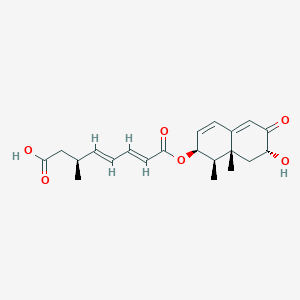
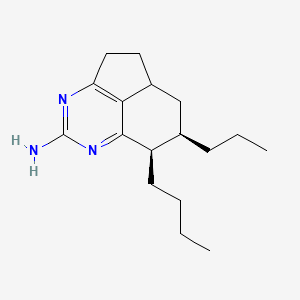
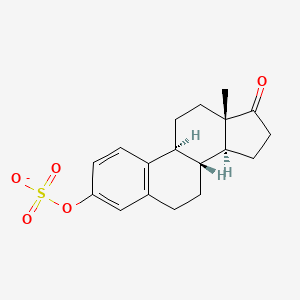
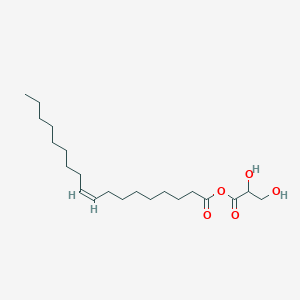
![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)
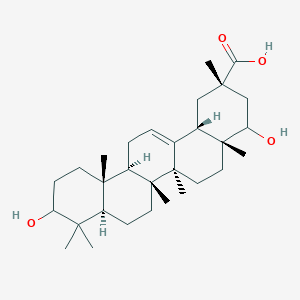
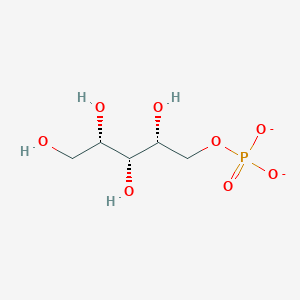
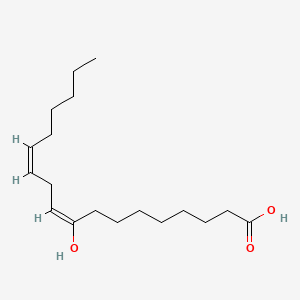
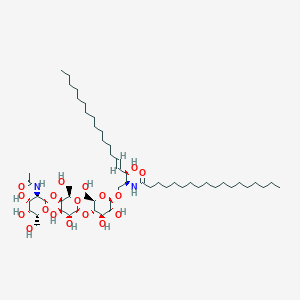
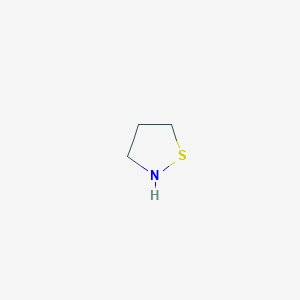
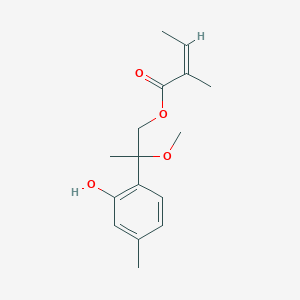
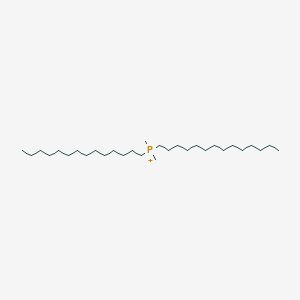
![Cabazitaxel-[d6]](/img/structure/B1259552.png)